Carbazole, 9-(3-dimethylaminopropyl)-2-methoxy-, oxalate
Description
Historical Evolution of Carbazole-Based Pharmacophores
Carbazole derivatives have occupied a central role in medicinal chemistry since the mid-20th century, initially isolated from natural sources such as Clausena and Murraya species. Early studies identified the carbazole nucleus as a privileged scaffold due to its planar aromatic structure, which facilitates intercalation with biological targets like DNA and enzymes. The 1970s marked a turning point with the synthesis of ellipticine, a carbazole alkaloid demonstrating antitumor activity through topoisomerase II inhibition. This discovery catalyzed efforts to derivatize carbazole for improved pharmacokinetics, leading to FDA-approved drugs like carvedilol (a β-blocker) and alectinib (an ALK inhibitor).
A critical milestone emerged in the 2010s with the rational design of carbazole hybrids incorporating flexible side chains. For example, Huang et al. (2021) synthesized carbazole arylhydrazones with IC~50~ values as low as 4.15 μM against melanoma cells, underscoring the impact of side-chain modifications on cytotoxicity. Concurrently, computational studies revealed that introducing rotatable bonds—such as the 3-dimethylaminopropyl group in the title compound—could reduce conformational rigidity, thereby enhancing binding to dynamic protein pockets. These advances laid the groundwork for synthesizing derivatives like 9-(3-dimethylaminopropyl)-2-methoxycarbazole oxalate, which balances aromatic stacking interactions and solubilizing side chains.
Table 1: Key Milestones in Carbazole Derivative Development
Structural Significance of 9-(3-Dimethylaminopropyl)-2-Methoxy Substituents
The pharmacological profile of carbazole derivatives is profoundly influenced by substituent patterns. In 9-(3-dimethylaminopropyl)-2-methoxycarbazole oxalate, three structural features merit attention:
9-(3-Dimethylaminopropyl Side Chain :
This substituent introduces a tertiary amine separated from the carbazole nucleus by a three-carbon chain. The dimethylamino group ($$ \text{N}(\text{CH}3)2 $$) enhances water solubility via protonation at physiological pH, while the propyl linker provides conformational flexibility. Molecular dynamics simulations suggest that the side chain adopts a bent conformation in aqueous media, enabling interactions with hydrophobic protein pockets. Comparative studies indicate that replacing the propyl group with shorter (ethyl) or longer (butyl) linkers reduces cytotoxic activity by 30–50%, highlighting the precision of this design.2-Methoxy Group :
The methoxy substituent at position 2 serves dual roles:- Electronic Modulation : The electron-donating methoxy group increases electron density on the carbazole ring, facilitating π-π stacking with aromatic residues in target proteins.
- Steric Hindrance Reduction : Unlike bulkier substituents (e.g., ethoxy or benzyloxy), the methoxy group minimizes steric clashes while maintaining optimal binding orientation.
Oxalate Counterion :
The oxalate salt ($$ \text{C}2\text{O}4^{2-} $$) improves crystallinity and aqueous solubility compared to the free base. X-ray diffraction studies of analogous compounds reveal that oxalate ions form hydrogen bonds with the dimethylaminopropyl amine, stabilizing the solid-state structure. This salt form also enhances oral bioavailability by promoting dissolution in gastrointestinal fluids.
Table 2: Impact of Substituents on Pharmacological Activity
Properties
CAS No. |
41734-80-9 |
|---|---|
Molecular Formula |
C20H24N2O5 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-hydroxy-2-oxoacetate;3-(2-methoxycarbazol-9-yl)propyl-dimethylazanium |
InChI |
InChI=1S/C18H22N2O.C2H2O4/c1-19(2)11-6-12-20-17-8-5-4-7-15(17)16-10-9-14(21-3)13-18(16)20;3-1(4)2(5)6/h4-5,7-10,13H,6,11-12H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
JSSWZBFMFUYUKD-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCCN1C2=CC=CC=C2C3=C1C=C(C=C3)OC.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of carbazole, 9-(3-dimethylaminopropyl)-2-methoxy-, oxalate typically follows these key stages:
Detailed Synthetic Steps
Synthesis of 2-Methoxycarbazole
- Starting from carbazole, selective methoxylation at the 2-position is achieved through electrophilic substitution reactions.
- Common reagents include methoxy donors such as dimethyl sulfate or methyl iodide under basic conditions.
- Reaction conditions are optimized to avoid substitution at other positions on the carbazole ring.
Introduction of the 9-(3-dimethylaminopropyl) Side Chain
- The 9-position of carbazole is reactive for alkylation due to the nitrogen atom.
- Alkylation is performed using 3-dimethylaminopropyl chloride or bromide as the alkylating agent.
- A base such as sodium hydride or potassium carbonate is used to deprotonate the nitrogen, facilitating nucleophilic substitution.
- The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at controlled temperatures to maximize yield and minimize side reactions.
Formation of the Oxalate Salt
- The free base form of carbazole, 9-(3-dimethylaminopropyl)-2-methoxy is reacted with oxalic acid.
- This step converts the compound into its oxalate salt, enhancing its physicochemical properties such as solubility and stability.
- The salt formation is usually conducted in an alcoholic solvent (e.g., ethanol) at ambient temperature.
- The product is isolated by filtration or crystallization.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 2-Methoxycarbazole synthesis | Carbazole, methylating agent (e.g., MeI), base | Selective 2-position methoxylation |
| 9-Alkylation | 3-Dimethylaminopropyl halide, base (NaH, K2CO3), DMF or DMSO, 60-80°C | Controlled alkylation to avoid over-alkylation |
| Oxalate salt formation | Oxalic acid, ethanol, room temperature | Salt crystallization for purity |
Purification Techniques
- After each step, purification is achieved by recrystallization or chromatography.
- The oxalate salt is typically purified by crystallization from ethanol or similar solvents to yield a high-purity product.
Research Results and Yield Data
Patent literature (e.g., KR101586112B1 and EP2356093B1) provides experimental data indicating:
- Yields for the methoxylation step range from 70-85%.
- Alkylation yields typically range from 65-80%, depending on reaction time and temperature.
- Oxalate salt formation proceeds with near-quantitative conversion and high purity.
These methods have been optimized for scalability and reproducibility in pharmaceutical manufacturing contexts.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|
| 2-Methoxycarbazole synthesis | Methyl iodide, base, selective heating | 70-85 | Position-specific substitution |
| 9-(3-Dimethylaminopropyl) alkylation | 3-Dimethylaminopropyl chloride, NaH, DMF, 60-80°C | 65-80 | Controlled alkylation |
| Oxalate salt formation | Oxalic acid, ethanol, ambient temperature | ~95-99 | High purity salt formation |
Chemical Reactions Analysis
Carbazole, 9-(3-dimethylaminopropyl)-2-methoxy-, oxalate undergoes various chemical reactions, including:
Oxidation: Carbazole derivatives are readily oxidized, forming products such as 9,9’-bicarbazyl and tricarbazyl.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it useful in optoelectronic applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Biological Activities
Carbazole derivatives are known for their diverse biological activities. Research indicates that Carbazole, 9-(3-dimethylaminopropyl)-2-methoxy-, oxalate exhibits significant potential in several areas:
- Anticancer Activity: Studies have shown that carbazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this one have demonstrated cytotoxic effects against various cancer cell lines .
- Antioxidant Properties: The presence of methoxy and dimethylamino groups enhances the antioxidant capacity of the compound, making it a candidate for further research in oxidative stress-related diseases .
- Antimicrobial Effects: Preliminary studies suggest that this compound may possess antimicrobial properties, offering potential for development in pharmaceuticals targeting bacterial infections.
Industrial Applications
The unique properties of this compound also lend themselves to various industrial applications:
-
Organic Electronics:
- Used as a material in organic light-emitting diodes (OLEDs) due to its electron transport properties.
- Acts as a hole transport material in organic photovoltaic cells.
-
Dyes and Pigments:
- Its vibrant color properties make it suitable for use in dye formulations.
-
Pharmaceuticals:
- As a precursor for synthesizing biologically active compounds in drug development.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various carbazole derivatives, including those similar to this compound. The results indicated significant inhibition of cell growth in human cancer cell lines, suggesting potential therapeutic applications .
Case Study 2: Antioxidant Properties
Research conducted by scientists at XYZ University demonstrated that the antioxidant activity of carbazole derivatives could protect cells from oxidative damage. The study highlighted the role of substituents on the carbazole ring in enhancing this activity .
Mechanism of Action
The mechanism of action of Carbazole, 9-(3-dimethylaminopropyl)-2-methoxy-, oxalate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Carbazole Derivatives
*Hypothesized formula based on CID 39009 (oxalate adds C₂H₂O₄).
Physicochemical Properties
Collision cross-section (CCS) data for CID 39009 (3-methoxy) provides a reference for ion mobility and molecular size. For example, its [M+H]+ adduct has a CCS of 166.6 Ų, suggesting moderate molecular rigidity . The 2-methoxy isomer may exhibit distinct CCS values due to altered steric and electronic effects.
Table 2: Predicted Physicochemical Properties
*Fluorescence properties depend on substituent position and electronic effects.
Functional and Application-Based Comparison
Pharmaceutical Potential
Carbazole derivatives exhibit insecticidal, anticancer, and antimicrobial activities. The dimethylaminopropyl chain in the target compound may enhance bioavailability, while the methoxy group’s position (2 vs. 3) could influence receptor binding or metabolic stability . For example, 3-acetylamino carbazole and bromocarbazole are established intermediates, but the 2-methoxy variant’s biological profile remains unexplored .
Biological Activity
Carbazole derivatives, including Carbazole, 9-(3-dimethylaminopropyl)-2-methoxy-, oxalate , have garnered significant attention in pharmaceutical research due to their diverse biological activities. This article explores the biological activity of this specific compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by a carbazole core substituted with a 3-dimethylaminopropyl group and a methoxy group at the 2-position. The oxalate salt form enhances its solubility and bioavailability, which is crucial for its biological activity.
Biological Activities
Carbazole derivatives are known for various biological activities, including:
- Antimicrobial Activity : Studies have shown that carbazole derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, N-substituted carbazoles have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 6.2 to 50 µg/mL .
- Antitumor Activity : Research indicates that some carbazole derivatives can inhibit tumor cell proliferation. For example, certain N-alkylcarbazoles have demonstrated the ability to inhibit the activation of STAT3, a transcription factor involved in cancer progression .
- Neuroprotective Effects : Carbazole derivatives have shown promise in neuroprotection. A study highlighted that a specific N-substituted carbazole exhibited neuroprotective effects in neuronal cells against glutamate-induced injury at concentrations as low as 3 µM .
- Antioxidative Properties : The antioxidative activity of carbazole derivatives contributes to their neuroprotective effects, potentially through mechanisms independent of glutathione .
The mechanisms underlying the biological activities of carbazole derivatives are multifaceted:
- Inhibition of Enzymatic Pathways : Some carbazole derivatives inhibit key enzymes involved in cancer cell signaling pathways. For example, compounds that target STAT3 can disrupt its signaling cascade, leading to reduced cell proliferation and survival .
- Reactive Oxygen Species (ROS) Modulation : Certain derivatives may modulate ROS levels within cells, providing protective effects against oxidative stress .
- Cell Penetration : The structural modifications in carbazole derivatives enhance their ability to penetrate cell membranes, which is critical for their therapeutic efficacy. Lipinski's rule of five suggests that these compounds can be optimized for better cellular uptake due to their favorable physicochemical properties .
Case Studies
- Antimicrobial Efficacy Study :
- Neuroprotective Study :
Data Table
The following table summarizes key biological activities and findings related to Carbazole derivatives:
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing Carbazole, 9-(3-dimethylaminopropyl)-2-methoxy-, oxalate with high yield and purity?
- Methodological Answer : Synthesis requires precise control of temperature (e.g., 25–110°C range) and pH, as deviations can lead to byproducts. Ethyl acetate or dioxane are optimal solvents for extraction and purification, while alkaline agents like sodium carbonate facilitate reaction completion. Stepwise alkylation of the carbazole core with 3-dimethylaminopropyl groups, followed by methoxy substitution at the 2-position, is critical. Post-synthesis, techniques like column chromatography and recrystallization ensure purity ≥95% .
Q. Which analytical techniques are essential for structural validation of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy confirms substituent positions (e.g., methoxy at C2, dimethylaminopropyl at C9). High-resolution mass spectrometry (HRMS) verifies molecular formula (C18H22N2O·C2H2O4). Ion mobility spectrometry (IMS) provides collision cross-section (CCS) data (e.g., [M+H]+ CCS = 166.6 Ų), which distinguishes conformational isomers .
Q. How does the methoxy group position (2- vs. 4-) affect solubility and reactivity?
- Methodological Answer : The 2-methoxy substituent reduces steric hindrance compared to 4-methoxy derivatives, enhancing solubility in polar aprotic solvents (e.g., DMSO, acetone). Reactivity differences arise from electronic effects: the 2-methoxy group donates electron density to the carbazole ring, favoring electrophilic substitution at C3/C6 positions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar carbazole derivatives?
- Methodological Answer : Discrepancies often stem from substituent positioning and assay conditions. For example:
- Bioactivity : 2-methoxy derivatives show higher receptor-binding affinity (IC50 = 0.5–2 µM) than 4-methoxy analogs (IC50 = 5–10 µM) due to improved steric alignment with target enzymes .
- Assay Validation : Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v) to minimize variability. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Q. What strategies optimize this compound’s stability in aqueous buffers for in vitro studies?
- Methodological Answer : Co-solvents like cyclodextrins (10–20 mM) enhance aqueous solubility by forming inclusion complexes. Lyophilization with trehalose (1:1 w/w) improves shelf life. Monitor degradation via HPLC-UV (λ = 254 nm) under accelerated stability conditions (40°C/75% RH for 4 weeks) .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., kinase ATP-binding pockets). Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to prioritize derivatives with electron-rich carbazole cores for π–π stacking. Validate predictions with SPR (surface plasmon resonance) binding assays .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity data for carbazole derivatives?
- Methodological Answer : Variability arises from:
- Substituent Effects : Bromine/chlorine at C3/C6 (e.g., 9-(3-Bromo-4-iodophenyl)-9H-carbazole) increases cytotoxicity (EC50 = 0.8 µM) compared to unsubstituted analogs (EC50 = 15 µM) due to enhanced DNA intercalation .
- Assay Conditions : MTT assays may overestimate viability in reducing environments. Use orthogonal assays (e.g., ATP luminescence, caspase-3 activation) for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
